REACTION_CXSMILES
|
[Mg].[CH2:2](Br)[CH:3]=[CH2:4].[F:6][C:7]1[CH:16]=[CH:15][C:10]([O:11][CH2:12][CH:13]=[O:14])=[CH:9][CH:8]=1.S(=O)(=O)(O)O>CCOCC.C(Br)C=C>[F:6][C:7]1[CH:16]=[CH:15][C:10]([O:11][CH2:12][CH:13]([OH:14])[CH2:4][CH:3]=[CH2:2])=[CH:9][CH:8]=1
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
24.2 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCC=O)C=C1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is formed (
|
Type
|
TEMPERATURE
|
Details
|
to maintain the
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for another hour
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ether three times
|
Type
|
WASH
|
Details
|
The combined extracts are washed with 5% sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
finally concentrated on a rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
distilled at 73° C./0.03 mm
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OCC(CC=C)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.095 mol | |
AMOUNT: MASS | 18.6 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |